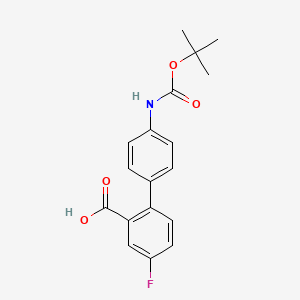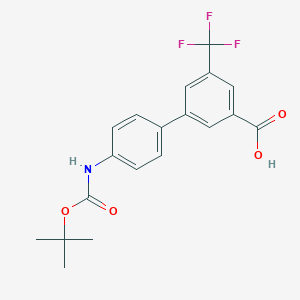
2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% (2-Amino-5-fluorobenzoic acid, 4-BOC, 95%) is an organic compound belonging to the family of aromatic fluorobenzoic acids. It is a synthetic organic compound that is used in a variety of scientific research applications. This compound is often used as a building block for peptide synthesis and as a substrate for various bioconjugation reactions. In addition, it is used in various studies of biochemical and physiological effects.
Applications De Recherche Scientifique
2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% is used in a variety of scientific research applications. It is used as a building block for peptide synthesis and as a substrate for various bioconjugation reactions. In addition, it is used in various studies of biochemical and physiological effects. For example, this compound has been used in studies of the effect of different environmental factors on the expression of genes and proteins. It has also been used in studies of the regulation of metabolic pathways and the development of new drugs.
Mécanisme D'action
2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% is an organic compound that acts as a substrate for various bioconjugation reactions. It is a substrate for the enzyme transglutaminase, which catalyzes the formation of covalent bonds between proteins. In addition, it can be used as a substrate for the enzyme peptidyl transferase, which catalyzes the formation of peptide bonds between amino acids.
Biochemical and Physiological Effects
2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% is used in various studies of biochemical and physiological effects. It has been used in studies of the effects of different environmental factors on the expression of genes and proteins. It has also been used in studies of the regulation of metabolic pathways and the development of new drugs. In addition, it has been used in studies of the effects of different drugs on the body, including the effects on the immune system and the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% has several advantages for lab experiments. It is a highly pure compound with a high yield of the two-step reaction. In addition, it is a versatile compound that can be used in a variety of scientific research applications, including studies of biochemical and physiological effects. However, it is important to note that this compound is toxic and should be handled with care.
Orientations Futures
There are several potential future directions for the use of 2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95%. It could be used in further studies of the effects of different environmental factors on the expression of genes and proteins. It could also be used in studies of the regulation of metabolic pathways and the development of new drugs. In addition, it could be used in studies of the effects of different drugs on the body, including the effects on the immune system and the cardiovascular system. Finally, it could be used in studies of the effects of different drugs on the brain, including the effects on cognition and behavior.
Méthodes De Synthèse
2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% can be synthesized by a two-step reaction. The first step involves the reaction of 4-bromo-2-nitrobenzenesulfonic acid with 4-aminophenol in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the resulting 4-bromo-2-aminophenol with 5-fluorobenzoic acid in the presence of a base, such as potassium carbonate. The yield of the two-step reaction is approximately 95%.
Propriétés
IUPAC Name |
5-fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-7-4-11(5-8-13)14-9-6-12(19)10-15(14)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQXJSFUFKDIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412703.png)
![6-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412712.png)

![5-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412728.png)